molecular formula C13H16F2O2 B7996907 3',5'-Difluoro-2'-iso-pentoxyacetophenone

3',5'-Difluoro-2'-iso-pentoxyacetophenone

Cat. No.: B7996907
M. Wt: 242.26 g/mol
InChI Key: JMVZGGKAHDMYFN-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-2’-iso-pentoxyacetophenone is an organic compound with the molecular formula C13H16F2O2 It is characterized by the presence of two fluorine atoms at the 3’ and 5’ positions, an iso-pentoxy group at the 2’ position, and an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-2’-iso-pentoxyacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoroacetophenone and iso-pentanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the iso-pentanol, forming the alkoxide ion.

    Nucleophilic Substitution: The alkoxide ion then undergoes nucleophilic substitution with 3,5-difluoroacetophenone, resulting in the formation of 3’,5’-Difluoro-2’-iso-pentoxyacetophenone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Difluoro-2’-iso-pentoxyacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted acetophenone derivatives.

Scientific Research Applications

3’,5’-Difluoro-2’-iso-pentoxyacetophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-2’-iso-pentoxyacetophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets. The iso-pentoxy group may contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

    3’,5’-Difluoroacetophenone: Lacks the iso-pentoxy group, making it less lipophilic.

    2’-Iso-pentoxyacetophenone: Lacks the fluorine atoms, resulting in different reactivity and binding properties.

    3’,5’-Dichloro-2’-iso-pentoxyacetophenone: Chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.

Uniqueness: 3’,5’-Difluoro-2’-iso-pentoxyacetophenone is unique due to the combination of fluorine atoms and the iso-pentoxy group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications compared to its analogs.

Properties

IUPAC Name

1-[3,5-difluoro-2-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-8(2)4-5-17-13-11(9(3)16)6-10(14)7-12(13)15/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVZGGKAHDMYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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